molecular formula Co(C2H3O2)3<br>C6H9CoO6 B8758493 Cobaltic acetate CAS No. 917-69-1

Cobaltic acetate

Cat. No. B8758493
CAS RN: 917-69-1
M. Wt: 236.06 g/mol
InChI Key: ZUKDFIXDKRLHRB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658820B2

Procedure details

Experiments conducted at 120° C. using just Cobalt (III) acetate without any promoters in air and using acetic acid as solvent resulted in much quicker oxidation than Cobalt (II) acetate with the promoters as described above, leading to rapid consumption of xylenes, as indicated by the green solution turning pink-purple after approximately an hour. Under identical reaction conditions using Co(II) there was a long induction period before any early phase oxidation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[Co+3:5].[C:6]([O-:9])(=[O:8])[CH3:7].C([O-])(=O)C>C(O)(=O)C>[C:1]([O-:4])(=[O:3])[CH3:2].[Co+2:5].[C:6]([O-:9])(=[O:8])[CH3:7] |f:0.1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Co+3].C(C)(=O)[O-].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
conducted at 120° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.